molecular formula C14H21NO B14092568 1-[2-(Dimethylamino)phenyl]cyclohexanol CAS No. 13288-48-7

1-[2-(Dimethylamino)phenyl]cyclohexanol

Katalognummer: B14092568
CAS-Nummer: 13288-48-7
Molekulargewicht: 219.32 g/mol
InChI-Schlüssel: DFRVSYRQVKFYDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Dimethylamino)phenyl]cyclohexanol is an organic compound with the molecular formula C14H21NO It is a cyclohexanol derivative where the hydroxyl group is substituted at the first position, and a 2-(dimethylamino)phenyl group is attached

Vorbereitungsmethoden

The synthesis of 1-[2-(Dimethylamino)phenyl]cyclohexanol typically involves the following steps:

    Grignard Reaction: One common method is the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with cyclohexanone to form the desired product.

    Reduction: Another method involves the reduction of the corresponding ketone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Industrial Production: Industrial production methods may involve catalytic hydrogenation or other large-scale reduction techniques to achieve high yields and purity.

Analyse Chemischer Reaktionen

1-[2-(Dimethylamino)phenyl]cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form different alcohols or hydrocarbons using reducing agents.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (KMnO4, CrO3), reducing agents (NaBH4, LiAlH4), and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product.

Wissenschaftliche Forschungsanwendungen

1-[2-(Dimethylamino)phenyl]cyclohexanol has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacology.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Wirkmechanismus

The mechanism of action of 1-[2-(Dimethylamino)phenyl]cyclohexanol involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, leading to various biological effects.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or other cellular mechanisms, depending on its application and context.

Vergleich Mit ähnlichen Verbindungen

1-[2-(Dimethylamino)phenyl]cyclohexanol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include other cyclohexanol derivatives, such as 1-phenylcyclohexanol and 1-(dimethylamino)cyclohexanol.

    Uniqueness: The presence of both the dimethylamino group and the phenyl group in the same molecule gives it distinct chemical and biological properties, making it valuable for specific applications.

Eigenschaften

CAS-Nummer

13288-48-7

Molekularformel

C14H21NO

Molekulargewicht

219.32 g/mol

IUPAC-Name

1-[2-(dimethylamino)phenyl]cyclohexan-1-ol

InChI

InChI=1S/C14H21NO/c1-15(2)13-9-5-4-8-12(13)14(16)10-6-3-7-11-14/h4-5,8-9,16H,3,6-7,10-11H2,1-2H3

InChI-Schlüssel

DFRVSYRQVKFYDX-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=CC=C1C2(CCCCC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.